Superior Thermal Stability: Ethyl Carbazate Requires 22.6 kJ/mol More Energy for Decomposition than tert-Butyl Carbazate
In a direct comparative study, the gas-phase elimination kinetics of ethyl carbazate and tert-butyl carbazate were measured over the temperature range 220.3–341.7°C. The activation energy (Ea) for thermal decomposition of ethyl carbazate was determined to be 176.2±2.5 kJ/mol, while that of tert-butyl carbazate was 153.6±2.9 kJ/mol [1]. This 22.6 kJ/mol higher barrier for ethyl carbazate translates to markedly slower decomposition rates at elevated temperatures, establishing ethyl carbazate as the more thermally robust option for reactions conducted under heating.
| Evidence Dimension | Activation Energy for Gas-Phase Thermal Elimination |
|---|---|
| Target Compound Data | 176.2±2.5 kJ/mol |
| Comparator Or Baseline | tert-Butyl carbazate: 153.6±2.9 kJ/mol |
| Quantified Difference | 22.6 kJ/mol higher (ethyl carbazate more stable) |
| Conditions | Static system, temperature range 220.3–341.7°C, pressure range 21.1–70.0 Torr |
Why This Matters
For processes requiring heating (e.g., reflux, distillation, or elevated-temperature reactions), ethyl carbazate's higher activation energy minimizes premature decomposition, ensuring more predictable yields and safer handling compared to tert-butyl carbazate.
- [1] Rotinov, A., Domínguez, R. M., Córdova, T., Chuchani, G. (2005). Kinetics and mechanisms of the elimination of ethyl and tert-butyl esters of carbazic acid in the gas phase: experimental and theoretical studies. Journal of Physical Organic Chemistry, 18(7), 616-624. DOI: 10.1002/poc.905. View Source
